5-Methyl-2(5H)-furanone
Overview
Description
5-Methyl-2(5H)-furanone, also known as 5-Methyl-2-furanone, is an organic compound with the molecular formula C5H6O2. It is a furan derivative, characterized by a five-membered aromatic ring containing an oxygen atom. This compound is known for its pleasant aroma and is often found in various natural products, including fruits and essential oils. It is used in the flavor and fragrance industry due to its sweet, caramel-like scent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2(5H)-furanone can be synthesized through several methods. One common approach involves the acid-catalyzed cyclization of 4-hydroxy-2-pentanone. This reaction typically uses sulfuric acid as a catalyst and is carried out under reflux conditions. Another method involves the oxidation of 5-methylfurfural using mild oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydration of 4-hydroxy-2-pentanone. This process involves the use of solid acid catalysts such as zeolites or ion-exchange resins. The reaction is typically conducted at elevated temperatures and pressures to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-2-furancarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 5-methyl-2-furanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine are introduced into the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: 5-Methyl-2-furancarboxylic acid.
Reduction: 5-Methyl-2-furanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-Methyl-2(5H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a flavor compound in studies related to food science and sensory analysis.
Medicine: Research has explored its potential antimicrobial and antioxidant properties, making it a candidate for pharmaceutical applications.
Industry: It is utilized in the flavor and fragrance industry to impart sweet, caramel-like notes to various products.
Mechanism of Action
The mechanism of action of 5-Methyl-2(5H)-furanone involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s aroma is due to its interaction with olfactory receptors, which trigger sensory responses in the brain.
Comparison with Similar Compounds
2(5H)-Furanone: Lacks the methyl group at the 5-position, resulting in different chemical and sensory properties.
5-Methylfurfural: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.
5-Methyl-2-furancarboxylic acid: An oxidized form of 5-Methyl-2(5H)-furanone with distinct chemical properties.
Uniqueness: this compound is unique due to its specific structure, which imparts a sweet, caramel-like aroma. This makes it particularly valuable in the flavor and fragrance industry. Its versatility in undergoing various chemical reactions also makes it a useful intermediate in organic synthesis.
Properties
IUPAC Name |
2-methyl-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLUXFNVVSVEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014526 | |
Record name | 5-Methyl-2(5H)-furanone | |
Source | EPA DSSTox | |
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Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 5-Methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
208.00 to 210.00 °C. @ 760.00 mm Hg | |
Record name | 5-Methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
50 mg/mL at 15 °C | |
Record name | 5-Methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8 | |
Record name | 5-Methyl-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-11-7 | |
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Record name | 4-Hydroxy-2-pentenoic acid gamma-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591117 | |
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Record name | Angelica lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333386 | |
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Record name | 2(5H)-Furanone, 5-methyl-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070428454 | |
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Record name | 5-methylfuran-2(5H)-one, dimer | |
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Record name | 5-Methyl-2(5H)-furanone | |
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Record name | 5-Methyl-2(5H)-furanone | |
Source | EPA DSSTox | |
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Record name | 5-methylfuran-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 5-Methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
18 °C | |
Record name | 5-Methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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